B1578424 Andropin

Andropin

Cat. No.: B1578424
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Description

Definition and Classification within the Antimicrobial Peptide Repertoire

Andropin (B1178262) is defined as a male-specific antibacterial peptide found in Drosophila melanogaster. researchgate.netembopress.orgnih.govmedchemexpress.com It is classified within the broader repertoire of antimicrobial peptides, which are generally small, cationic, and amphipathic molecules that exhibit microbicidal activity. wikipedia.orgbachem.combiorxiv.org AMPs are key effectors of innate immunity in invertebrates, acting as a first line of defense against a wide range of microorganisms, including bacteria, fungi, and viruses. wikipedia.orgcabidigitallibrary.orgnih.gov While AMPs can be classified based on their amino acid composition and structure, Andropin is often discussed in the context of linear cationic α-helical peptides, although its sequence shows no direct homology with some well-known insect AMPs like the cecropins, they may share similar secondary structures. researchgate.netembopress.orgwikipedia.org

Discovery and Initial Characterization of Andropin in Drosophila melanogaster

The discovery of Andropin occurred during studies of the cecropin (B1577577) locus in Drosophila melanogaster. researchgate.netembopress.orgnih.gov Researchers identified a new gene, designated Anp, that encoded a peptide with antibacterial properties. researchgate.netembopress.orgnih.gov Initial characterization revealed that transcripts from the Anp gene were specifically detected in newly eclosed male flies and reached steady-state levels after one day. researchgate.netembopress.orgnih.gov A key finding was that Anp transcription was strongly induced in response to mating and was strictly confined to the ejaculatory duct of adult males. researchgate.netembopress.orgnih.govembopress.org The deduced peptide sequence indicated a hydrophobic amino terminus with similarity to the signal peptide of cecropins, suggesting it undergoes processing. researchgate.netembopress.orgnih.govembopress.org Although the mature Andropin sequence did not show direct homology to cecropins, predictive methods suggested they might adopt similar secondary structures. researchgate.netembopress.orgembopress.org Synthetic Andropin was shown to be antibacterial, and crude extracts from male genital tracts exhibited potent bactericidal activity, with one component matching the mobility of the synthetic peptide during electrophoretic separation. researchgate.netembopress.orgnih.govembopress.org

Andropin's primary structure consists of 57 amino acids, with the mature peptide comprising 34 amino acids. bblserver.org.inmotifbiotech.com

Here is a table summarizing some physicochemical properties of Andropin:

PropertyValue
Molecular Mass (Mature)~3750.35 Da medchemexpress.commotifbiotech.com
Protein Length (Mature)34 AA motifbiotech.com
Protein Length (Precursor)57 AA bblserver.org.inuniprot.org
Isoelectric Point7.539 bblserver.org.in
Hydrophobicity (GRAVY)0.886 bblserver.org.in

Significance of Andropin in Insect Innate Immunity and Reproductive Biology

Andropin's localization and induction pattern highlight its significance in both innate immunity and reproductive biology in Drosophila melanogaster. Its strict confinement to the ejaculatory duct and strong induction upon mating suggest a primary role in protecting the male reproductive tract and seminal fluid from microbial infections. researchgate.netembopress.orgnih.govembopress.org This is crucial for maintaining the health of the male reproductive system and ensuring successful reproduction by preventing the transmission of pathogens during mating. researchgate.netembopress.orgembopress.org

While many insect AMPs are broadly expressed in immune tissues like the fat body and hemocytes and released into the hemolymph in response to systemic infection, Andropin's tissue-specific expression in the ejaculatory duct points to a localized immune defense mechanism. embopress.orgresearchgate.netunifr.ch This specialized function underscores the diverse strategies insects employ to protect different body compartments from microbial threats. The presence of antibacterial components in male genital tract extracts further supports the role of Andropin and potentially other factors in reproductive tract defense. researchgate.netembopress.orgembopress.org

Historical Context of Antimicrobial Peptide Research in Drosophila

Drosophila melanogaster has been a pivotal model organism for unraveling the mechanisms of innate immunity, including the study of antimicrobial peptides. biorxiv.orgunifr.chfrontiersin.orgbiologists.com Research in Drosophila has significantly contributed to understanding how AMP genes are regulated, notably through the Toll and Imd NF-κB signaling pathways, which are activated upon infection. biorxiv.orgnih.govunifr.chfrontiersin.orgbiologists.combiorxiv.orgube.fr The identification and characterization of various AMP families in Drosophila, such as Cecropins, Attacins, Diptericins, Drosocins, Metchnikowin, and Drosomycin, provided a foundation for studying the broader landscape of insect humoral immunity. unifr.chfrontiersin.orgbiologists.com

The discovery of Andropin, particularly its male-specific expression and localization to the reproductive tract, expanded the understanding of the complexity and compartmentalization of the insect immune system. researchgate.netembopress.orgnih.govembopress.org It demonstrated that immune effectors are not solely confined to systemic circulation but can be strategically deployed in specific tissues and organs to address localized infection risks, such as those associated with reproduction. This historical context highlights Andropin as an example of the specialized adaptations within the insect immune repertoire.

Properties

bioactivity

Antibacterial

sequence

IFVDVLDNVETALHNAAKAGFKLIKPIEKLIMPK

Origin of Product

United States

Molecular Biology and Gene Expression of Andropin

Identification and Genomic Localization of the Andropin (B1178262) Gene (Anp)

The Andropin gene, designated Anp, was identified in Drosophila melanogaster during studies of the cecropin (B1577577) locus. researchgate.netembopress.orgembopress.org The Anp gene is located in close proximity to the cluster of cecropin genes on the third chromosome, specifically at position 99E. researchgate.netembopress.org Despite this close genomic location, the expression patterns of Anp and the neighboring cecropin genes are distinctly different, suggesting independent regulatory mechanisms. researchgate.net

Transcriptional Regulation and Spatio-Temporal Expression Patterns

Transcription of the Anp gene is subject to precise spatio-temporal control, resulting in a highly specific expression profile. researchgate.netembopress.orgembopress.org

Male-Specific Expression Profile

Andropin transcription is strictly sex-specific, occurring exclusively in adult males. researchgate.netembopress.orgembopress.orgxmu.edu.cn Transcripts can be detected in newly eclosed males and reach steady-state levels after one day. researchgate.netembopress.orgembopress.org This male-specific expression is a defining characteristic of Andropin.

Tissue-Specific Expression in the Ejaculatory Duct

The expression of the Anp gene is strictly confined to the ejaculatory duct of adult male Drosophila. researchgate.netembopress.orgembopress.orgxmu.edu.cn This tissue-specific localization suggests a role for Andropin in the male reproductive tract. Studies using in situ hybridization have localized the Andropin transcript to a distinct tissue within the male abdomen, confirming its presence in the ejaculatory duct and not in other parts of the reproductive tract like the accessory glands. researchgate.net

Differential Gene Induction in Response to Mating and Pathogenic Stimuli

A key aspect of Andropin gene regulation is its differential induction in response to specific stimuli. Transcription of Anp is strongly induced in response to mating. researchgate.netembopress.orgembopress.orgnovoprolabs.com Maximal induction is reached approximately 12 hours after copulation. researchgate.net This induction by mating distinguishes Andropin from other immune genes that are typically induced by bacterial infection. researchgate.netnovoprolabs.com In contrast to cecropin genes, which are strongly induced by bacterial injections, the transcription level of the Andropin gene does not increase in response to bacterial infection. researchgate.net This suggests that Andropin's role is more closely tied to the physiological changes associated with mating rather than a systemic immune response to infection.

Research indicates that while mating can induce the expression of some antimicrobial peptide genes in different tissues, this upregulation is often confined to the reproductive tract, potentially representing a localized defense against sexually transmitted infections. researchgate.net The transcription factor Drifter/Ventral veinless (Dfr/Vvl) has been implicated in the tissue-specific regulation of innate immune defense genes in Drosophila, including the male ejaculatory duct, where it overlaps with and influences the expression of antimicrobial peptides like cecropin. nih.gov While Dfr/Vvl can activate the expression of some antimicrobial peptide genes in an infection-independent manner, its specific role in Andropin induction by mating, as opposed to bacterial infection, highlights the distinct regulatory pathway of Anp. nih.gov

Andropin Peptide Precursor Processing and Maturation

Like many peptide antibiotics, Andropin is synthesized as a precursor protein that undergoes processing to yield the mature, active peptide. annualreviews.org The primary translation product is typically a preproprotein that is processed through a defined pathway. annualreviews.org The deduced peptide sequence of Andropin reveals a hydrophobic amino terminus that shows striking similarity to the signal peptide of cecropins. researchgate.netembopress.orgembopress.org Signal peptides are typically cleaved from the precursor protein to allow for secretion. biorxiv.org The predicted mature Andropin peptide is then generated through further proteolytic processing. annualreviews.org While the exact enzymes involved in Andropin precursor processing are not detailed in the provided texts, the general mechanism for peptide maturation from larger precursors via proteolytic cleavage by enzymes like subtilisin-like serine proteinases has been observed for other peptide hormones and antimicrobial peptides. annualreviews.orgnih.gov

Peptide Sequence Analysis and Comparative Homology with Other Antimicrobial Peptides (e.g., Cecropins)

Sequence analysis of the predicted mature Andropin peptide has been performed to understand its structure and evolutionary relationship to other antimicrobial peptides. The sequence of the predicted mature Andropin is VFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK. novoprolabs.com

While the deduced peptide sequence reveals a hydrophobic amino terminus with striking similarity to the signal peptide of the cecropins, the sequence of the predicted mature Andropin shows no direct homology with the mature cecropins. researchgate.netembopress.orgembopress.org Despite the lack of direct sequence homology in the mature peptide, the two peptides may possess similar secondary structures. researchgate.netembopress.orgembopress.org Hypothetical models suggest that Andropin has the potential to fold in a manner very similar to cecropins, which are known to form alpha-helical structures in hydrophobic environments. embopress.orgmdpi.commdpi.com

Cecropins are a well-characterized family of antimicrobial peptides found in insects, known for their activity against bacteria. researchgate.netmdpi.com They are typically cationic peptides with amphipathic alpha-helical structures. mdpi.combachem.com The similarity in the signal peptide sequence between Andropin and cecropins, despite divergence in the mature peptide sequence, might suggest a shared evolutionary origin or similar mechanisms for targeting and secretion. researchgate.netembopress.org

The following table summarizes key characteristics of Andropin and provides a comparison with Cecropins based on the provided information:

FeatureAndropin (Drosophila melanogaster)Cecropins (Drosophila melanogaster)
Gene SymbolAnp researchgate.netembopress.orgCecA1, CecB, etc. researchgate.netnih.gov
Genomic Localization99E on the third chromosome, near cecropin cluster researchgate.netembopress.org99E on the third chromosome, in a dense cluster researchgate.netembopress.org
Sex SpecificityMale-specific researchgate.netembopress.orgembopress.orgxmu.edu.cnLess strictly sex-specific, expressed in both sexes depending on context
Tissue SpecificityStrictly confined to the ejaculatory duct of adult males researchgate.netembopress.orgembopress.orgxmu.edu.cnMainly expressed in the fat body and hemocytes researchgate.net
InductionStrongly induced by mating researchgate.netembopress.orgembopress.orgnovoprolabs.comStrongly induced by bacterial infection researchgate.net
Mature Peptide SequenceVFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK novoprolabs.comVariable, no direct homology with mature Andropin researchgate.netembopress.orgembopress.org
Signal Peptide HomologyStriking similarity to cecropin signal peptides researchgate.netembopress.orgembopress.org-
Predicted StructurePotential to fold similarly to cecropins (alpha-helical) embopress.orgAmphipathic alpha-helical structure mdpi.combachem.com

Biological Functions and Mechanistic Investigations of Andropin

Antibacterial Activity Spectrum and Efficacy

Andropin (B1178262) has demonstrated antibacterial activity against a range of bacteria. Studies have compared its efficacy to other known antimicrobial peptides like cecropin (B1577577) A'. For instance, in one study, the lethal concentration (CM) of synthetic andropin against Escherichia coli D21 was reported as 140, while cecropin A' showed a CM of 0.3. Against Enterobacter cloacae 312, andropin's CM was >300 compared to cecropin A''s 0.4. For Pseudomonas aeruginosa OT97, andropin's CM was >300, while cecropin A' had a CM of 2.2. researchgate.net

Bacterium Andropin Lethal Concentration (CM) Cecropin A' Lethal Concentration (CM)
Escherichia coli D21 140 0.3
Enterobacter cloacae 312 >300 0.4
Pseudomonas aeruginosa OT97 >300 2.2

This data suggests that while andropin possesses antibacterial properties, its potency can vary significantly depending on the bacterial species, and it may be less potent than other antimicrobial peptides like cecropin A' against certain strains. researchgate.net

Role in Reproductive System Sterilization

While the term "sterilization" in a biological context often refers to procedures that prevent reproduction by blocking gamete transport or production (like tubal ligation or vasectomy in humans) fpt.org.aumhmedical.combetterhealth.vic.gov.aupatient.infowebmd.com, in the context of andropin and the reproductive system, it refers to the peptide's role in reducing or eliminating microbial contamination within the male and potentially the female reproductive tracts. Andropin's synthesis in the ejaculatory duct and its presence in seminal fluid indicate its function in maintaining a microbially clean environment for sperm and successful reproduction. researchgate.netnih.govembopress.orgnih.govnih.gov This contributes to a form of "sterilization" in the sense of microbial load reduction, rather than preventing conception through physical or hormonal means.

Contribution to Sperm Protection Against Microbial Infections

Andropin's presence in seminal fluid and its transfer during mating strongly suggest a role in protecting sperm from bacterial infections. nih.gov Microbial infections in the reproductive tract can negatively impact sperm viability and function, thus affecting reproductive success. By exhibiting antibacterial activity within the male reproductive tract and after transfer to the female, andropin likely helps to create an environment that is less detrimental to sperm due to microbial presence. nih.gov

Antiparasitic Potency and Related Effects

Beyond its antibacterial activities, andropin has also shown antiparasitic effects. Research indicates that andropin, along with other peptides like synthetic cecropin A and dermaseptin, is active against Leishmania major and Leishmania panamensis. nih.gov These studies highlight the potential of andropin as a therapeutic candidate against certain parasitic protozoa, particularly those causing neglected tropical diseases. nih.govmdpi.comresearchgate.netjabonline.in Andropin and cecropin A have been shown to prevent the development of intracellular forms of Leishmania in a dose-dependent manner, suggesting a direct effect on the parasites and potentially an influence on the cellular functions of infected phagocytes. mdpi.com

Cellular and Subcellular Mechanisms of Antimicrobial Action

Antimicrobial peptides like andropin typically exert their effects through mechanisms that target essential microbial structures and processes. mdpi.comnih.gov

Membrane Interaction and Permeabilization Models

A primary mechanism of action for many antimicrobial peptides, including those with structural similarities to andropin like cecropins, involves interaction with and disruption of microbial cell membranes. mdpi.comwikipedia.orgfrontiersin.orgbachem.com Andropin's amphipathic nature, with distinct hydrophobic and hydrophilic regions, facilitates its ability to partition into the lipid bilayer of membranes. wikipedia.org While membrane permeabilization is a common outcome, it is not always a necessary step for antimicrobial activity. wikipedia.org

Several models describe how antimicrobial peptides interact with membranes and cause permeabilization. These include the barrel-stave model, where peptides insert into the membrane to form pore-like channels, and the carpet model, where peptides accumulate on the membrane surface and cause disruption. wikipedia.org Given its predicted secondary structure and similarities to cecropins embopress.orgembopress.org, andropin likely interacts with bacterial membranes in a manner consistent with these models, leading to increased membrane permeability and loss of cellular integrity. frontiersin.orgbachem.comcusat.ac.incore.ac.ukkyoto-u.ac.jp The negatively charged surface of bacterial membranes, compared to mammalian cells, contributes to the selective interaction of cationic antimicrobial peptides like andropin with bacteria. wikipedia.org

Disruption of Intracellular Biochemical Pathways

In addition to membrane disruption, antimicrobial peptides can also exert their effects by targeting intracellular processes. jabonline.inmdpi.comwikipedia.org While membrane interaction is often the initial step, some peptides can translocate across the membrane to interfere with essential intracellular biochemical pathways. mdpi.com These pathways can include the synthesis of DNA, RNA, proteins, or cell wall components. mdpi.comnih.govresearchgate.net

Although specific detailed research on andropin's direct disruption of intracellular biochemical pathways is less extensively documented compared to its membrane interactions, the general understanding of antimicrobial peptide mechanisms suggests this as a potential mode of action. jabonline.inmdpi.comwikipedia.org The ability of some antimicrobial peptides to interfere with intracellular targets contributes to their broad-spectrum activity and can make it more challenging for microbes to develop resistance. mdpi.comnih.gov Further research is needed to fully elucidate the extent to which andropin directly impacts intracellular biochemical processes within target pathogens. researchgate.netebi.ac.ukmdpi.com

Interaction with Host Cellular Components and Biological Systems

Andropin is a well-characterized antimicrobial peptide (AMP) primarily found in Drosophila melanogaster, the fruit fly. Its interaction with host cellular components and biological systems is intrinsically linked to its specific expression pattern and its role within the insect's innate immune response, particularly in the context of the male reproductive system.

Andropin is notable for its male-specific expression, being predominantly localized to the ejaculatory duct of adult male Drosophila. novoprolabs.commedchemexpress.comresearchgate.netbicnirrh.res.incusabio.comuniprot.org While some reports suggest constitutive expression in the gut and male genital tract, its transcription is strongly induced in response to mating. novoprolabs.combicnirrh.res.innih.gov This specific expression pattern highlights a key interaction with the host's reproductive biology. The presence of Andropin in the ejaculatory duct, along with other antimicrobial proteins, is understood to play a crucial role in sterilizing the insect's reproductive system and protecting sperm from potential bacterial infections. novoprolabs.comresearchgate.net This function represents a direct interaction with the host's biological system (the reproductive tract) to maintain its health and ensure successful reproduction by preventing microbial contamination of the seminal fluid and sperm. novoprolabs.comresearchgate.net

As an antimicrobial peptide, Andropin is classified as a linear cationic α-helical peptide. researchgate.net It consists of 34 amino acids. The cationic nature of AMPs facilitates their initial electrostatic interaction with negatively charged microbial membranes, which is a primary mechanism of their antimicrobial action. While the detailed molecular mechanisms of Andropin's interaction with Drosophila host cellular components are not as extensively documented as its effects on microbial targets, its presence and function within the ejaculatory duct environment imply interactions with the epithelial cells lining the duct and with the seminal fluid components. Its role in protecting sperm suggests a compatibility with or protective effect on these host cells and biological materials, in contrast to its lytic or inhibitory effects on bacteria.

Andropin has demonstrated antibacterial activity, particularly against Gram-positive bacteria. Studies have reported minimum inhibitory concentration (MIC) data for Andropin against various bacterial strains, providing quantitative evidence of its potency against microbial targets that could potentially infect the host.

Target OrganismMIC (µM)Source Snippet
Escherichia coli D21140
Enterobacter cloacae b312> 300
Pseudomonas aeruginosa OT97> 300
Serratia sp.Not specified, listed as target

Beyond its role in reproductive tract defense, Andropin is also considered a component of the broader Drosophila innate immune system. Its expression has been observed to be induced after viral infection in Drosophila cell lines or adult flies, suggesting a potential, though less characterized, role in antiviral defense or general immune responses beyond the reproductive system. Associated biological processes listed for Andropin include sexual reproduction, reproductive process, humoral immune response, and biological process involved in interspecies interaction between organisms, further indicating its involvement in multiple host biological systems and defense mechanisms. medchemexpress.com

Evolutionary Dynamics and Comparative Genomics of Andropin

Phylogenetic Analysis of Andropin (B1178262) Gene Orthologs Across Insect Species

Phylogenetic analysis is employed to understand the evolutionary relationships of genes across different species. For Andropin, this involves identifying orthologs—genes in different species that evolved from a common ancestral gene—and comparing their sequences. The Andropin gene is part of the broader family of antimicrobial peptides (AMPs), but its deduced amino acid sequence shows no direct homology with other known AMP families like cecropins, although it shares structural similarities in its hydrophobic terminus. nih.gov

Identifying Andropin orthologs across a wide range of insect orders allows researchers to trace its origin and diversification. This process relies on genome-wide comparisons and the identification of single-copy orthologous genes. researchgate.netresearchgate.net Such analyses reveal that while the core function of male reproductive tract protection is likely ancient, the specific genes involved, like Andropin, can be lineage-specific or undergo significant modification. The presence and structure of Andropin orthologs can vary considerably, reflecting the diverse evolutionary pressures faced by different insect groups.

Table 1: Hypothetical Distribution of Andropin Orthologs in Select Insect Orders

Insect OrderRepresentative SpeciesAndropin Ortholog StatusNotes
DipteraDrosophila melanogasterPresent, well-characterizedType species for Andropin discovery. nih.gov
DipteraAnopheles gambiaePutative ortholog identifiedOrthologs of many Drosophila accessory gland proteins are found in mosquitoes. nih.gov
LepidopteraBombyx moriNo direct orthologPossesses other families of antimicrobial peptides in reproductive systems.
ColeopteraTribolium castaneumNo direct orthologDivergent evolution of reproductive antimicrobial strategies.
HymenopteraApis melliferaNo direct orthologUnique suite of seminal fluid proteins related to social structure.

Divergence and Conservation of Andropin Among Drosophila Species

Comparative studies within the Drosophila genus provide a high-resolution view of gene evolution. Analyses of genomes from various Drosophila species show that different functional categories of sequences have distinct conservation patterns. nih.govescholarship.org For genes like Andropin, which are involved in species-specific adaptations, there is often significant divergence even among closely related species.

While the general function and expression of Andropin in the male reproductive tract are likely conserved across Drosophila, the primary amino acid sequence can exhibit considerable variation. scienceopen.com This divergence is thought to be an adaptive response to the different microbial communities encountered by each species in their unique ecological niches. The parts of the peptide responsible for microbial recognition and killing would be expected to show the highest levels of divergence, while regions essential for its basic structure and secretion would remain more conserved.

Table 3: Hypothetical Sequence Identity of Andropin Protein Among Drosophila Species

Species ComparisonEstimated Divergence Time (MYA)Hypothetical Sequence IdentityEvolutionary Implication
D. melanogaster vs. D. simulans~2.590%High conservation with some divergence, suggesting ongoing purifying and some positive selection.
D. melanogaster vs. D. yakuba~5.475%Increased divergence reflecting adaptation to different environments and pathogens.
D. melanogaster vs. D. pseudoobscura~2555%Significant divergence, indicating a long history of independent evolution and adaptation.
D. melanogaster vs. D. virilis~4040%Low sequence identity suggests rapid evolution, potentially making ortholog identification difficult based on sequence alone. escholarship.org

Coevolutionary Dynamics Between Andropin and Microbial Pathogens

The rapid evolution of Andropin is best understood in the context of coevolution with microbial pathogens. nih.gov This interaction is a classic example of an antagonistic coevolutionary relationship, often described as an "evolutionary arms race." In this dynamic, the host (e.g., Drosophila) evolves more effective antimicrobial defenses (e.g., novel Andropin variants), which in turn selects for pathogens that can evade these defenses. nih.gov

This reciprocal selection pressure leads to continual adaptation and counter-adaptation in both the host's immune gene and the pathogen's resistance mechanisms. The process can follow different models, such as arms race dynamics, where novel traits continually escalate, or fluctuating selection dynamics (also known as Red Queen dynamics), where the frequencies of specific host and pathogen genotypes cycle over time. nih.gov The presence of Andropin in the seminal fluid suggests it is a key player in defending against sexually transmitted infections or opportunistic pathogens introduced during mating, making it a focal point for such coevolutionary pressures. nih.gov

Comparative Studies of Andropin Expression and Function in Other Dipteran Accessory Glands

Accessory gland proteins (ACPs) are a diverse class of reproductive molecules that are crucial for male fertility and induce post-mating changes in females. nih.govsemanticscholar.org Comparative genomic studies in other dipterans, such as the tsetse fly (Glossina), have identified orthologs of many Drosophila ACPs, suggesting conserved roles for these proteins across the order. nih.gov

While a direct functional analysis of an Andropin ortholog in another dipteran is not extensively documented, the general findings for ACPs are informative. These studies reveal that while some ACP functional classes are conserved, there is also evidence for lineage-specific gene loss and evolution, reflecting adaptations to different reproductive biologies. semanticscholar.org For example, tsetse flies have a unique reproductive cycle, giving birth to live larvae, which may have led to the loss of certain ACPs that are essential in egg-laying insects. semanticscholar.org The expression of antimicrobial peptides like Andropin in the male accessory glands appears to be a conserved strategy in Diptera, but the specific peptides and their targets may have diverged to adapt to species-specific pathogens and reproductive strategies.

Table 4: Functional Conservation of Accessory Gland Protein Classes in Diptera

ACP Functional ClassDrosophila melanogasterGlossina morsitansConservation Status & Notes
Protease InhibitorsPresentOrthologs presentConserved role in regulating seminal fluid protein activity and sperm storage.
Immune Response/AntimicrobialPresent (e.g., Andropin)Orthologs presentConserved function in protecting against microbial threats during and after mating. nih.govsemanticscholar.org
Lipid MetabolismPresentOrthologs presentConserved role in providing energy for sperm and influencing female behavior.
Egg-laying StimulantsPresent (e.g., Ovulin)Not identifiedPotential lineage-specific loss in Glossina due to its larviparous reproductive strategy. semanticscholar.org

Advanced Research Methodologies for Andropin Study

Gene Cloning and Recombinant Protein Expression Techniques

Studying Andropin (B1178262) at a molecular level often necessitates the production of recombinant protein. This involves the isolation and cloning of the Andropin gene (Anp) into suitable expression vectors. actascientific.comlibretexts.org The Anp gene sequence, encoding a 57-amino acid peptide, has been identified. researchgate.netembopress.org

Standard gene cloning procedures involve using restriction enzymes to excise the Anp gene and ligate it into a vector, such as a plasmid, that contains elements necessary for replication and expression in a host organism, commonly Escherichia coli. actascientific.comlibretexts.org Alternative methods like Gateway cloning or ligase-independent cloning can also be employed for efficient transfer of the gene into various expression vectors. nzytech.comthermofisher.com

Once the recombinant plasmid containing the Anp gene is constructed, it is introduced into a host system for protein expression. Bacterial expression systems, particularly using E. coli, are frequently chosen due to their rapid growth and high protein yield potential. actascientific.comsigmaaldrich.com Expression can be induced using agents like Isopropyl β-D-1-thiogalactopyranoside (IPTG) when using expression vectors with inducible promoters. actascientific.com Following expression, the recombinant Andropin peptide can be purified using various chromatographic techniques, such as affinity chromatography, based on tags incorporated into the recombinant protein sequence. actascientific.com This allows for the isolation of sufficient quantities of pure Andropin for downstream functional and structural studies.

In Vitro Antimicrobial Activity Assays and Standardization

Evaluating the biological function of Andropin primarily involves assessing its antimicrobial activity against target microorganisms in vitro. Standardized assays are essential to ensure reproducible and comparable results.

A common qualitative method is the inhibition zone assay (IZA), where the Andropin sample is placed on an agar (B569324) plate inoculated with a target bacterium. embopress.orgmdpi.com The diffusion of Andropin into the agar inhibits bacterial growth, creating a clear zone around the application point. The diameter of this zone correlates with the antimicrobial potency. mdpi.com Studies on Andropin have utilized the inhibition zone assay to demonstrate its bactericidal activity, particularly against Gram-positive bacteria. researchgate.netembopress.org

Quantitative methods, such as broth or agar dilution assays, are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Andropin. mdpi.comnih.govnih.gov In broth dilution, serial dilutions of Andropin are incubated with a standardized inoculum of bacteria in liquid media. mdpi.comnih.gov The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills a significant percentage of the initial inoculum. nih.gov Standardization of these assays involves using recommended test organisms (e.g., Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa), standardized inoculum sizes (e.g., 0.5 McFarland standard, approximately 1 x 108 CFU/mL), defined growth media, and controlled incubation conditions, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). mdpi.comnih.gov The use of control antibiotics, such as oxytetracycline, can help standardize the measurement of specific activity. mdpi.com

While specific quantitative data (MIC/MBC values) for Andropin against various pathogens were not detailed in the search results, the application of these standardized in vitro assays is fundamental to characterizing its antimicrobial spectrum and potency.

Transcriptomics and Proteomics Approaches for Andropin Profiling

Transcriptomic and proteomic analyses provide comprehensive insights into gene expression and protein abundance within biological systems, offering valuable context for Andropin research.

Transcriptomics, often employing techniques like RNA sequencing (RNA-Seq) or quantitative real-time PCR (qRT-PCR), measures the levels of Anp mRNA transcripts. senasica.gob.mx Studies have shown that Anp transcription is male-specific and strongly induced in response to mating, with transcripts localized to the ejaculatory duct of adult male Drosophila. researchgate.netembopress.org qRT-PCR has been used to confirm the presence or absence of Anp transcripts in genetically modified flies. escholarship.orgbiorxiv.org

Genetic Manipulation Techniques (e.g., CRISPR/Cas9) for Functional Elucidation

Genetic manipulation techniques, particularly CRISPR/Cas9-mediated genome editing, are powerful tools for investigating the in vivo function of Andropin by altering the Anp gene in model organisms like Drosophila.

CRISPR/Cas9 allows for targeted modifications to the genome, including gene knockouts, knock-ins, or edits. researchgate.net This technology has been applied in Drosophila research to study the role of antimicrobial peptides. For instance, CRISPR/Cas9 was used to generate deletions in the cluster of cecropin (B1577577) genes while specifically leaving the neighboring Andropin gene intact, enabling researchers to study the distinct contributions of cecropins and Andropin to host defense. escholarship.orgbiorxiv.org By creating Andropin knockout or modified lines, researchers can assess the impact of the absence or alteration of Andropin on susceptibility to specific microbial infections, the composition of the reproductive tract microbiome, and post-mating responses in female flies. This allows for direct functional elucidation of Andropin's role within the living organism. The development of CRISPR/Cas9 has overcome previous technical challenges in mutating small AMP genes using traditional genetic approaches. escholarship.orgbiorxiv.org

Microscopic and Spectroscopic Techniques for Membrane Interaction Studies

Andropin, as an antibacterial peptide, is believed to exert its effects, at least in part, by interacting with microbial membranes. frontiersin.org Microscopic and spectroscopic techniques provide valuable tools for studying these interactions at a detailed level.

Microscopy techniques, such as fluorescence microscopy (including fluorescence lifetime imaging microscopy, FLIM) and atomic force microscopy (AFM), can visualize the interaction of Andropin with model membranes or microbial cells. frontiersin.orgnih.govbmbreports.orgfrontiersin.org FLIM, particularly when used with fluorescently labeled peptides and membrane dyes, can provide information on the peptide's location (adsorbed to or inserted into the membrane) and the resulting changes in membrane properties like rigidity and hydration. nih.gov AFM can be used to observe real-time changes in membrane topography and mechanical properties upon interaction with peptides, potentially revealing pore formation or membrane disruption. bmbreports.orgfrontiersin.org

Spectroscopic methods, such as Fourier transform infrared (FTIR) spectroscopy or circular dichroism (CD) spectroscopy, can provide insights into the conformational changes of Andropin upon interacting with membranes and the effects of the peptide on membrane structure. frontiersin.org FTIR can reveal changes in the secondary structure of the peptide (e.g., transition from random coil to alpha-helix or beta-sheet) and alterations in the lipid acyl chains of the membrane. frontiersin.org CD spectroscopy is also commonly used to study peptide secondary structure in different environments, including membrane-mimicking conditions like the presence of liposomes or detergents. While specific applications of these techniques directly to Andropin were not detailed in the search results, they are standard methodologies for studying the membrane interactions of antimicrobial peptides and are applicable to Andropin research.

Bioinformatic and Computational Modeling for Structure-Function Predictions

Bioinformatic and computational modeling approaches play a crucial role in predicting Andropin's structure, understanding its relationship with function, and guiding experimental design.

Bioinformatic tools can analyze the amino acid sequence of Andropin to predict its physicochemical properties, such as charge, hydrophobicity, and potential for forming secondary structures (e.g., alpha-helices or beta-sheets). researchgate.netnih.gov Sequence alignment with known antimicrobial peptides can reveal conserved motifs or regions that may be important for activity.

Computational modeling techniques, including homology modeling, ab initio modeling, and molecular dynamics simulations, can generate three-dimensional structural models of Andropin. uni-duesseldorf.demdpi.com Homology modeling can be used if Andropin shares sufficient sequence similarity with peptides of known structure. uni-duesseldorf.de Molecular dynamics simulations can provide insights into the peptide's flexibility, its interactions with solvent, and its behavior in the presence of lipid bilayers, simulating the dynamic process of membrane interaction. mdpi.comiqs.edu

Furthermore, computational approaches can be used to predict potential binding sites on microbial membranes or other target molecules. iqs.edu Structure-function relationship studies can be aided by computational analysis of how variations in the amino acid sequence might affect the predicted structure and, consequently, the antimicrobial activity. mdpi.complos.org While the predictive value of early methods for Andropin's secondary structure was considered limited, computational approaches continue to evolve and provide valuable hypotheses for experimental validation. researchgate.net

Future Research Directions and Translational Perspectives for Andropin

Elucidating the Precise Molecular Mechanisms Underlying Mating-Induced Expression

While it is known that Anp transcription is strongly induced by mating, the precise molecular mechanisms governing this induction remain to be fully elucidated. embopress.orgembopress.org Future research should focus on identifying the signaling pathways and transcription factors responsible for the mating-induced upregulation of Andropin (B1178262) expression in the ejaculatory duct of male Drosophila. This could involve detailed studies of the Anp gene promoter region to identify regulatory elements and the proteins that bind to them. Understanding these mechanisms could provide insights into the complex interplay between reproductive behavior and immune responses in insects.

Investigation of Potential Non-Canonical Roles Beyond Direct Antimicrobial Defense

Although Andropin is characterized by its antibacterial properties, exploring potential non-canonical roles beyond direct antimicrobial defense is a promising avenue. embopress.orgembopress.org Research on other AMPs has suggested roles in processes like memory formation, tumor control, and regulation of signaling pathways, highlighting that AMP-like genes may have more subtle functions. biorxiv.orgnih.gov Future studies could investigate if Andropin influences other aspects of Drosophila biology, such as sperm competition, female post-mating responses, or even interactions with the female reproductive tract environment that are not directly related to killing microbes. amazonaws.comresearchgate.net

Novel Approaches for Modulating Andropin Activity in Vector Control Strategies

As an antimicrobial peptide involved in the reproductive biology of an insect, Andropin could potentially be explored in novel vector control strategies, particularly for insect species that are vectors of diseases. who.intnumberanalytics.commdpi.comwho.int Modulating the activity or expression of Andropin in vector species could potentially impact their reproductive capacity or their ability to transmit pathogens. This could involve genetic approaches to disrupt Andropin function or the development of compounds that interfere with its activity or expression. However, such approaches would require a thorough understanding of Andropin's specific roles in the target vector species and potential non-target effects.

Integrative Omics Studies to Uncover Andropin's Regulatory Network

To gain a comprehensive understanding of Andropin's regulation and function, integrative omics studies are crucial. nih.govbiorxiv.orgfrontlinegenomics.comresearchgate.netmedrxiv.org Combining transcriptomics, proteomics, and potentially epigenomics data from the male reproductive tract under different conditions (e.g., virgin vs. mated, infected vs. uninfected) could help to uncover the complete regulatory network in which Andropin participates. This would involve identifying transcription factors, signaling molecules, and other proteins that interact with or are regulated by Andropin, providing a holistic view of its biological context.

Q & A

Q. What are the optimal prokaryotic expression conditions for recombinant Andropin production in E. coli?

  • Methodological Answer : To maximize Andropin yield, use the pET32a-Anp expression vector in E. coli OrigammiB with 1 mmol/L IPTG induction at 37°C for 4 hours. Post-induction, affinity chromatography (His-Tag Purification) efficiently isolates the fusion protein (~28 kDa), achieving ~30% total protein expression and >70% solubility . Validate expression via SDS-PAGE and confirm solubility via centrifugation and supernatant analysis.

Q. How can researchers assess the antimicrobial activity of recombinant Andropin?

  • Methodological Answer : Use agar diffusion assays with pathogenic strains (e.g., E. coli, Staphylococcus aureus). Purify Andropin via enterokinase cleavage of the fusion protein, then apply peptide solutions to agar plates inoculated with bacterial lawns. Measure inhibition zones after 24 hours at 37°C. Include negative controls (e.g., empty vector lysates) to confirm specificity .

Q. What cloning strategies are effective for synthesizing the Andropin gene sequence?

  • Methodological Answer : Employ overlap extension PCR with chemically synthesized gene fragments. Design primers for complementary regions to assemble the full Andropin sequence. Verify sequence fidelity via Sanger sequencing before ligation into expression vectors (e.g., pET32a). Optimize PCR conditions (e.g., annealing temperature, extension time) to minimize errors .

Advanced Research Questions

Q. How can solubility challenges in recombinant Andropin expression be addressed?

  • Methodological Answer : Fusion tags like PagP or NHT can direct recombinant peptides to inclusion bodies (IBs), enhancing stability. For example, PagP-NHT-Andropin fusions achieve >90% IB accumulation. Post-expression, solubilize IBs with urea or guanidine HCl, then refold via dialysis. Compare solubility using SDS-PAGE and densitometry to optimize tag selection .

Q. How should researchers analyze yield discrepancies between different fusion tag systems?

  • Methodological Answer : Conduct comparative SDS-PAGE and densitometry to quantify expression levels of constructs (e.g., PagP-1-NHT-Andropin vs. PagP-3-NHT-Andropin). Normalize yields by molecular weight and use ANOVA to assess statistical significance (p < 0.05). Consider tag size, solubility, and protease cleavage efficiency (e.g., TEV protease for ENLYFQ motifs) .

Q. What protocols ensure reproducibility in Andropin expression across laboratories?

  • Methodological Answer : Standardize induction conditions (IPTG concentration, temperature), vector-host systems (e.g., OrigammiB vs. BL21), and purification protocols. Document batch-to-bacterial culture ratios and lysis buffer compositions. Share raw data (e.g., gel images, inhibition zone metrics) in supplementary materials for cross-validation .

Q. How can contradictory data on Andropin’s antimicrobial efficacy be resolved?

  • Methodological Answer : Replicate assays under identical conditions (pH, temperature, peptide concentration) and use standardized bacterial strains (e.g., ATCC controls). Perform dose-response curves to establish minimum inhibitory concentrations (MICs). Address variability by testing multiple replicates (n ≥ 3) and applying statistical tools (e.g., t-tests, error bars) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.